molecular formula C22H22O8 B2479397 (Z)-ethyl 2-((3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 858761-66-7

(Z)-ethyl 2-((3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Cat. No. B2479397
M. Wt: 414.41
InChI Key: RIUJLWRJQYLKIO-IUXPMGMMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-ethyl 2-((3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a useful research compound. Its molecular formula is C22H22O8 and its molecular weight is 414.41. The purity is usually 95%.
BenchChem offers high-quality (Z)-ethyl 2-((3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-ethyl 2-((3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • The compound is involved in the synthesis of new chemical entities, like in the study where new compounds were identified from the marine fungus Penicillium sp., including derivatives with similar structural features (Wu et al., 2010).
  • It is used in the synthesis of pyrrolo[2,1-b]thiazol-3-one derivatives, showcasing its utility in creating complex heterocyclic structures (Tverdokhlebov et al., 2005).

Chemical Reactions

  • The compound undergoes various chemical reactions, such as in the synthesis of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, indicating its reactivity and potential for forming diverse chemical structures (Spoorthy et al., 2021).

Applications in Antimicrobial and Antitumor Studies

  • It has been used in the development of compounds with potential antimicrobial and antitumor activities. For instance, studies on nitrogen heterocycles containing trimethoxybenzylidene moieties similar to this compound have shown promising biological activities (El-Shenawy, 2016).

Crystal Structure Analysis

  • The compound's derivatives are subjects of crystal structure analysis, providing insights into molecular conformations and interactions, which is crucial for understanding its chemical behavior (Kariyappa et al., 2016).

Bioactive Compound Development

  • Derivatives of this compound are explored for their potential as bioactive compounds, such as in the synthesis of aryl-enclosed polyketides from marine bacteria exhibiting antioxidant and anti-inflammatory properties (Chakraborty et al., 2020).

properties

IUPAC Name

ethyl 2-[[(2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl]oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O8/c1-5-28-20(23)12-29-14-6-7-15-16(11-14)30-17(21(15)24)8-13-9-18(25-2)22(27-4)19(10-13)26-3/h6-11H,5,12H2,1-4H3/b17-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIUJLWRJQYLKIO-IUXPMGMMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-ethyl 2-((3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate

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